Methyl 2-(3-methoxy-3-oxopropyl)benzoate
Description
Methyl 2-(3-methoxy-3-oxopropyl)benzoate (CAS: Not explicitly provided) is a benzoate ester derivative characterized by a 3-methoxy-3-oxopropyl substituent at the ortho position of the benzene ring. It is synthesized via catalytic hydrogenation of (E)-methyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate using 5% Pd/C under 20–30 psi H₂, yielding a pale yellow oil with 96% efficiency . Key spectral data include:
- IR (cm⁻¹): 3271 (O–H stretch), 2943 (C–H), 1637 (ester C=O), 1534 (aromatic C=C).
- ¹H NMR (CDCl₃): δ 7.92 (d, 1H), 7.43 (t, 1H), 3.90 (s, 3H, methoxy), 3.67 (s, 3H, ester methyl), 2.67 (t, 2H, propyl chain).
- HRMS: [M+H]⁺ observed at 223.0961 (calculated 223.0970 for C₁₂H₁₅O₄⁺) .
This compound serves as a key intermediate in organic synthesis, such as in the preparation of 3-(2-(hydroxymethyl)phenyl)propan-1-ol via LAH reduction .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-7-9-5-3-4-6-10(9)12(14)16-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
ICKZWRWFYFSNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights critical distinctions between Methyl 2-(3-methoxy-3-oxopropyl)benzoate and analogous compounds:
Data Tables
Table 1: Spectral Data Comparison
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